molecular formula C7H12O2 B162282 4-(1-Hydroxycyclopropyl)butan-2-one CAS No. 139963-69-2

4-(1-Hydroxycyclopropyl)butan-2-one

Cat. No.: B162282
CAS No.: 139963-69-2
M. Wt: 128.17 g/mol
InChI Key: LOPFTQZDHHEGJW-UHFFFAOYSA-N
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Description

4-(1-Hydroxycyclopropyl)butan-2-one is an organic compound characterized by the presence of a cyclopropyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxycyclopropyl)butan-2-one can be achieved through several methods. One efficient procedure involves the multicomponent Hantzsch reaction, which uses europium(III) chloride hexahydrate as a catalyst . This reaction typically involves the formation of 1,4-dihydropyridines containing aliphatic and 2-(1-hydroxycyclopropyl)methyl substituents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of catalysts like europium(III) chloride hexahydrate can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxycyclopropyl)butan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the hydroxycyclopropyl group and the butanone moiety.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding ketones or carboxylic acids under appropriate conditions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation reactions may yield cyclobutanone derivatives, while reduction reactions could produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(1-Hydroxycyclopropyl)butan-2-one include other hydroxycyclopropyl derivatives and butanone analogs . These compounds share structural similarities but may differ in their reactivity and applications.

Uniqueness

This compound is unique due to the presence of both a hydroxycyclopropyl group and a butanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

139963-69-2

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-(1-hydroxycyclopropyl)butan-2-one

InChI

InChI=1S/C7H12O2/c1-6(8)2-3-7(9)4-5-7/h9H,2-5H2,1H3

InChI Key

LOPFTQZDHHEGJW-UHFFFAOYSA-N

SMILES

CC(=O)CCC1(CC1)O

Canonical SMILES

CC(=O)CCC1(CC1)O

Synonyms

2-Butanone, 4-(1-hydroxycyclopropyl)- (9CI)

Origin of Product

United States

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